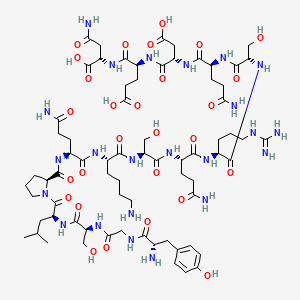
GP100 Peptide Melanoma Vaccine YLEPGPVTA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The GP100 Peptide Melanoma Vaccine YLEPGPVTA is a synthetic peptide vaccine designed to target melanoma cells. This peptide, YLEPGPVTA, represents residues 280-288 of the melanoma differentiation protein gp100. It is recognized by cytotoxic T lymphocytes (CTLs) in the context of HLA-A2, making it a promising candidate for immunotherapy in melanoma patients .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of the GP100 peptide YLEPGPVTA involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence, activated by coupling reagents such as HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods: For large-scale production, the peptide can be synthesized using automated peptide synthesizers, which streamline the SPPS process. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
化学反应分析
Types of Reactions: The GP100 peptide YLEPGPVTA primarily undergoes peptide bond formation during its synthesis. Post-synthesis, it can participate in:
Oxidation: Formation of disulfide bonds if cysteine residues are present.
Reduction: Breaking of disulfide bonds under reducing conditions.
Substitution: Potential modifications at specific residues to enhance stability or immunogenicity.
Common Reagents and Conditions:
Coupling Reagents: HBTU, DIC, or EDC for peptide bond formation.
Cleavage Reagents: TFA for cleaving the peptide from the resin.
Oxidizing Agents: Hydrogen peroxide or iodine for disulfide bond formation.
Reducing Agents: Dithiothreitol (DTT) or β-mercaptoethanol for disulfide bond reduction.
Major Products: The primary product is the GP100 peptide YLEPGPVTA. Modifications can yield derivatives with altered immunogenic properties .
科学研究应用
The GP100 peptide YLEPGPVTA has several scientific research applications:
Immunotherapy: Used in clinical trials to stimulate an immune response against melanoma cells.
Cancer Research: Serves as a model antigen for studying melanoma and developing new therapeutic strategies.
Vaccine Development: Aids in the design of peptide-based vaccines targeting other cancers or diseases.
Immunological Studies: Helps in understanding the mechanisms of antigen presentation and T-cell activation.
作用机制
The GP100 peptide YLEPGPVTA exerts its effects by being presented on the surface of melanoma cells in the context of HLA-A2 molecules. This presentation allows CTLs to recognize and target melanoma cells for destruction. The peptide binds to the major histocompatibility complex (MHC) class I molecules, facilitating the activation of CTLs, which then release cytotoxic granules to kill the melanoma cells .
相似化合物的比较
Tyrosinase Peptide: Another melanoma-associated antigen recognized by CTLs.
MART-1/Melan-A Peptide: A peptide derived from the MART-1 protein, also used in melanoma immunotherapy.
gp75 Peptide: Another peptide from the gp75 protein, involved in melanoma differentiation.
Uniqueness: The GP100 peptide YLEPGPVTA is unique due to its high affinity for HLA-A2 and its ability to be recognized by CTLs at very low concentrations. This makes it particularly effective in eliciting a strong immune response against melanoma cells .
属性
IUPAC Name |
4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[2-[[2-[2-[[1-[[1-(1-carboxyethylamino)-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H67N9O14/c1-22(2)19-30(49-37(59)28(45)20-26-11-13-27(55)14-12-26)38(60)48-29(15-16-34(57)58)43(65)53-18-8-9-31(53)39(61)46-21-33(56)52-17-7-10-32(52)40(62)50-35(23(3)4)41(63)51-36(25(6)54)42(64)47-24(5)44(66)67/h11-14,22-25,28-32,35-36,54-55H,7-10,15-21,45H2,1-6H3,(H,46,61)(H,47,64)(H,48,60)(H,49,59)(H,50,62)(H,51,63)(H,57,58)(H,66,67) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEZYVGGTWZGPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H67N9O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
946.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[[2-[[2-[[2-[2-[[6-amino-2-[[1-[2-[(2-amino-3-methylpentanoyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B612614.png)
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B612617.png)

